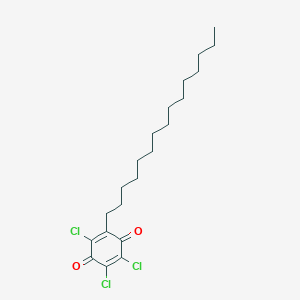
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the family of cyclohexadiene derivatives This compound is characterized by the presence of three chlorine atoms and a long pentadecyl chain attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as a cyclohexadiene derivative. The reaction is carried out under controlled conditions, often using chlorine gas as the chlorinating agent. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the desired positions on the cyclohexadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the precursor compound is continuously fed into the reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms in the compound. The reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the long pentadecyl chain contribute to its reactivity and interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: This compound has an additional chlorine atom, which may alter its reactivity and applications.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione:
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The substitution of chlorine with fluorine atoms can lead to different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the long pentadecyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42580-16-5 |
|---|---|
Molekularformel |
C21H31Cl3O2 |
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)21(26)19(24)18(23)20(16)25/h2-15H2,1H3 |
InChI-Schlüssel |
HSPONECSIWTCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


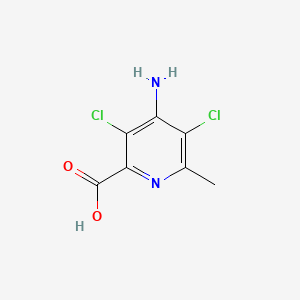
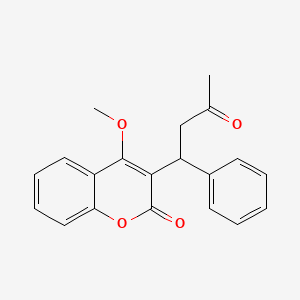
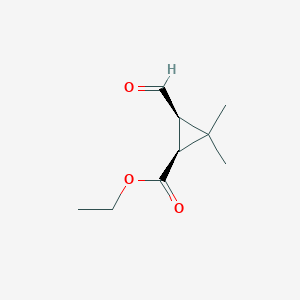


![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
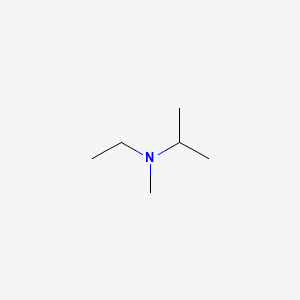
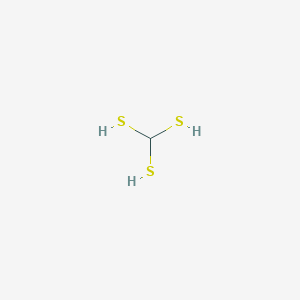

![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
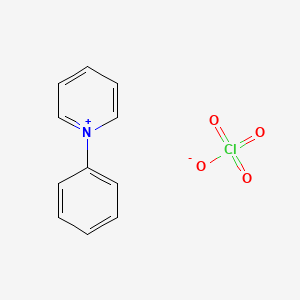
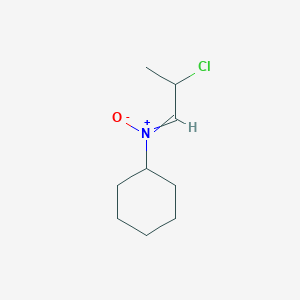
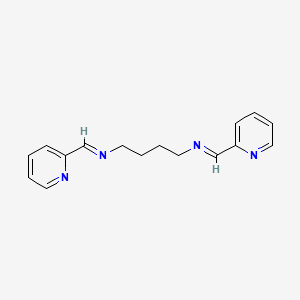
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
